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Stachyose (hydrate) -

Stachyose (hydrate)

Catalog Number: EVT-10955065
CAS Number:
Molecular Formula: C25H46O21
Molecular Weight: 682.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Stachyose is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. It belongs to the class of oligosaccharides known as raffinose family oligosaccharides (RFOs), which are prevalent in various plants, particularly legumes. Stachyose is known for its prebiotic properties and potential health benefits, including promoting gut health and improving digestion. It is commonly found in foods such as beans, lentils, and soybeans, where it serves as a carbohydrate reserve.

Source

Stachyose can be sourced from various plants, especially legumes. Soybeans are a significant source due to their high content of raffinose family oligosaccharides. Other sources include adzuki beans, chickpeas, and lentils. The extraction of stachyose from these sources often involves enzymatic methods or chemical processes to isolate and purify the compound for various applications.

Classification

Stachyose is classified as a non-digestible oligosaccharide. It is categorized under:

  • Oligosaccharides: Short chains of monosaccharides.
  • Raffinose Family Oligosaccharides: Includes stachyose, raffinose, and verbascose.
  • Prebiotics: Substances that induce the growth or activity of beneficial microorganisms.
Synthesis Analysis

Methods

Stachyose can be synthesized through several methods, including enzymatic and chemical processes. A notable method involves the use of an in vitro multienzyme system that catalyzes the conversion of sucrose into stachyose via raffinose. This process typically includes:

  1. Enzymatic Cascade Reaction: Utilizing multiple enzymes such as sucrose synthase, galactinol synthase, raffinose synthase, and stachyose synthase.
  2. Stepwise Reaction Optimization: Adjusting substrate concentrations and reaction conditions to maximize yield.

For instance, a study demonstrated that by optimizing the sucrose to inositol ratio in a multienzyme system, yields of stachyose could be significantly increased to 61.1 mM .

Technical Details

The synthesis process can be broken down into stages:

  • Stage 1: Production of galactinol from sucrose.
  • Stage 2: Conversion of galactinol into raffinose.
  • Stage 3: Formation of stachyose from raffinose by adding another galactosyl residue.
Molecular Structure Analysis

Structure

Stachyose has the chemical formula C18H32O16C_{18}H_{32}O_{16} and features a molecular structure characterized by:

  • Two galactosyl units linked to a sucrose molecule (glucose + fructose).
  • The structure can be represented as:
GalactoseGalactoseGlucoseFructose\text{Galactose}-\text{Galactose}-\text{Glucose}-\text{Fructose}

Data

The molecular weight of stachyose is approximately 504.43 g/mol. Its structural representation indicates it is a complex carbohydrate with multiple hydroxyl groups, contributing to its solubility and functionality in biological systems.

Chemical Reactions Analysis

Reactions

Stachyose undergoes various chemical reactions primarily involving hydrolysis and fermentation:

  • Hydrolysis: In the presence of water and specific enzymes (e.g., α-galactosidases), stachyose can be broken down into its constituent sugars.
  • Fermentation: Stachyose can serve as a substrate for fermentation by gut microbiota, leading to the production of short-chain fatty acids beneficial for intestinal health.

Technical Details

The enzymatic breakdown typically involves:

  • The action of α-galactosidase enzymes that cleave the galactosyl residues from stachyose.
  • The resulting sugars (galactose and sucrose) can then be utilized by various microorganisms in the gut.
Mechanism of Action

Process

The mechanism by which stachyose exerts its effects in the human body includes:

  1. Prebiotic Activity: Stachyose is not digested in the upper gastrointestinal tract but reaches the colon intact.
  2. Microbial Fermentation: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.
  3. Short-Chain Fatty Acid Production: The fermentation process produces short-chain fatty acids such as acetate and butyrate, which have numerous health benefits including anti-inflammatory effects.

Data

Studies have shown that consumption of stachyose can lead to increased populations of beneficial bacteria such as Bifidobacteria and Lactobacilli in the gut .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Taste: Slightly sweet flavor profile.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme temperatures.
  • Reactivity: Can undergo hydrolysis under acidic or enzymatic conditions.

Relevant Data or Analyses

Studies indicate that stachyose exhibits low digestibility in humans (approximately 10% absorption), making it an effective prebiotic .

Applications

Scientific Uses

Stachyose has several applications across different fields:

  • Nutritional Supplements: Used as a prebiotic to enhance gut health.
  • Food Industry: Added to functional foods for its health benefits and sweetness.
  • Pharmaceuticals: Investigated for potential therapeutic effects on gut microbiota modulation.

Properties

Product Name

Stachyose (hydrate)

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;methane

Molecular Formula

C25H46O21

Molecular Weight

682.6 g/mol

InChI

InChI=1S/C24H42O21.CH4/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H4/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1

InChI Key

UJQQHHKHNYPLRH-KTDNCYJLSA-N

Canonical SMILES

C.C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O

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